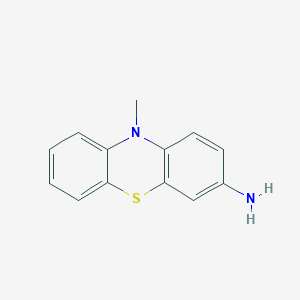

10-Methyl-3-phenothiazinamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

10-methylphenothiazin-3-amine |

InChI |

InChI=1S/C13H12N2S/c1-15-10-4-2-3-5-12(10)16-13-8-9(14)6-7-11(13)15/h2-8H,14H2,1H3 |

InChI Key |

HFXCUJLZEIBVQQ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)N)SC3=CC=CC=C31 |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)SC3=CC=CC=C31 |

solubility |

25.6 [ug/mL] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 10 Methyl 3 Phenothiazinamine

Established Synthetic Pathways for the 10-Methyl-3-phenothiazinamine Core

The traditional synthesis of the this compound core involves a multi-step process that includes the formation of the tricyclic phenothiazine (B1677639) system, followed by specific functionalization at the C-3 and N-10 positions.

Precursor Chemistry and Key Reaction Steps

The foundational step in the synthesis of many phenothiazine derivatives is the cyclization of a diarylamine precursor with sulfur. This reaction, often catalyzed by iodine, leads to the formation of the phenothiazine ring system. For the synthesis of a 3-substituted phenothiazine, an appropriately substituted diarylamine is required. The key reaction is a thionation reaction, which can be arduous and is often associated with degradation byproducts under classical heating conditions.

The general approach involves the reaction of a substituted diphenylamine with sulfur and a catalyst like iodine. The choice of substituents on the diphenylamine precursor dictates the substitution pattern on the final phenothiazine product.

Regioselective Functionalization at the C-3 Position

Achieving regioselective functionalization at the C-3 position of the phenothiazine nucleus is a critical step in the synthesis of this compound. The phenothiazine ring is susceptible to electrophilic substitution, primarily at the C-3 and C-7 positions due to the activating effect of the nitrogen and sulfur heteroatoms.

One common strategy is the Duff formylation reaction, which introduces a formyl group (-CHO) at the C-3 position. For instance, the microwave-assisted Duff formylation of 10-methyl-phenothiazine with urotropine in acetic acid has been shown to yield 3-formyl-10-methylphenothiazine with good regioselectivity. nih.govcdnsciencepub.com This formyl group can then be converted to an amino group through reductive amination or by forming an oxime followed by reduction.

Another approach is the direct C-H functionalization. Recent advancements have demonstrated the use of gold-catalyzed carbene transfer reactions for the site-selective functionalization of N-protected phenothiazines at the C-3 position. researchgate.net This method offers a more direct route to introduce functional groups that can be subsequently converted to the desired amine.

The following table summarizes the regioselectivity of acylation reactions on phenothiazine substrates:

| Reaction | Substrate | Reagent | Product | Selectivity |

| Duff Formylation | 10-Methyl-phenothiazine | Urotropine, Acetic Acid | 3-Formyl-10-methylphenothiazine | C-3 Regioselective cdnsciencepub.com |

| Acetylation | 10H-Phenothiazine | Acetic Anhydride, H3PO4 | 10-Acetyl-phenothiazine | N-Acylation cdnsciencepub.com |

N-Methylation at the N-10 Position

The introduction of a methyl group at the N-10 position of the phenothiazine ring is typically achieved through N-alkylation. This reaction involves treating the phenothiazine with a methylating agent in the presence of a base. Common methylating agents include methyl iodide or dimethyl sulfate (B86663).

Advanced Synthetic Methodologies for Phenothiazine Derivatives

To overcome the limitations of classical synthetic methods, such as long reaction times and harsh conditions, advanced methodologies like microwave-assisted and ultrasound-assisted synthesis have been developed. These techniques offer significant advantages in terms of efficiency and sustainability.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including phenothiazine derivatives. researchgate.net The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve reaction yields and product purity. nih.gov

Several key reactions in the synthesis of phenothiazine derivatives have been successfully carried out using microwave assistance:

Ring Closure: The cyclization of diphenylamines with sulfur to form the phenothiazine core can be accelerated under microwave irradiation, even with bulky substituents that would otherwise lead to low yields with conventional heating. nih.govresearchgate.net

Acylation: Microwave-assisted Duff formylation and acetylation of phenothiazines have been shown to be highly efficient, with significant reductions in reaction time compared to conventional methods. cdnsciencepub.com

Condensation Reactions: The condensation of 3-formyl-10-methylphenothiazine with substituted acetophenones to form chalcones has been achieved with good yields under microwave irradiation. nih.gov

The table below compares conventional and microwave-assisted methods for the synthesis of certain phenothiazine derivatives:

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Thionation of Diphenylamines | Often lengthy and tedious tandfonline.com | 8-10 minutes orientjchem.org | Generally higher yields tandfonline.comorientjchem.org |

| Duff Formylation | Several hours | Significantly shorter nih.gov | Unexpectedly good yields nih.gov |

Ultrasound-Assisted Synthesis Techniques

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been successfully applied to the synthesis of various phenothiazine derivatives, often leading to improved reaction rates and yields compared to silent (non-sonicated) reactions. researchgate.net

The benefits of ultrasound irradiation in phenothiazine synthesis include:

N-Alkylation: The alkylation of the nitrogen atom in phenothiazine can be efficiently carried out under ultrasonic irradiation in the presence of a base like potassium hydroxide, resulting in a dramatic reduction in reaction time and an increase in yield. epa.gov

Condensation Reactions: The synthesis of N'-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazides through the condensation of 10-alkyl-10H-phenothiazine-3-carbaldehyde with heterocyclic acetohydrazides showed improved rates and yields under sonication. researchgate.net

Formation of Azo-Phenothiazines: An efficient and environmentally friendly synthesis of ferrocene-appended azo-phenothiazines has been developed using ultrasound irradiation, which allows for a simple procedure and tolerates a wide range of functional groups. researchgate.net

The use of ultrasound provides a green and efficient alternative for the synthesis of phenothiazine-based compounds. researchgate.netresearchgate.net

Heterogeneous Catalysis Approaches in Phenothiazine Synthesis

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and reuse, which aligns with the principles of green chemistry. In the context of phenothiazine synthesis, heterogeneous catalysts are instrumental in facilitating the key bond-forming reactions, such as C-S and C-N cross-couplings, that construct the core tricyclic ring system.

Recent advancements have highlighted the use of various supported metal catalysts and metal oxides in these transformations. For instance, iron-catalyzed domino reactions have been developed as an environmentally benign and efficient method for phenothiazine synthesis. These reactions proceed via a tandem C-S/C-N cross-coupling, offering a robust alternative to traditional palladium and copper-catalyzed systems, which can be associated with issues of catalyst cost and residual metal contamination.

Table 1: Examples of Heterogeneous Catalysts in Phenothiazine Synthesis

| Catalyst System | Reactants | Key Transformation | Advantages |

| Iron salts (e.g., FeSO₄) | Substituted anilines and thiophenols | Domino C-S/C-N cross-coupling | Environmentally benign, cost-effective, tolerant of various functional groups |

| Copper nanoparticles on supports (e.g., zeolite, titania) | Aryl halides and thiols/amines | C-S and C-N bond formation | Reusable, ligand-free conditions, high activity |

| CuO nanoparticles | 2-halobenzamides and benzylamines | Intramolecular C-H amidation | Efficient for quinazolinone synthesis, a related heterocyclic system |

The use of heterogeneous catalysts not only enhances the efficiency and sustainability of phenothiazine synthesis but also provides a versatile platform for creating a diverse range of derivatives.

Combinatorial Chemistry for Generating Analog Libraries

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of structurally related compounds, which is particularly valuable in drug discovery and materials science. For phenothiazine derivatives, combinatorial approaches enable the systematic exploration of the chemical space around the core scaffold to identify compounds with optimized properties.

The synthesis of phenothiazine libraries often involves a multi-step sequence where the phenothiazine core is first constructed and then functionalized at various positions. Key to this strategy is the use of solid-phase or solution-phase parallel synthesis techniques. For example, a library of N-substituted phenothiazine derivatives can be generated by reacting a common phenothiazine precursor with a diverse set of alkylating or acylating agents in a parallel format.

One common approach involves the initial synthesis of a phenothiazine scaffold with reactive handles, such as a carboxylic acid or an amino group. These handles can then be subjected to a variety of coupling reactions with a library of corresponding reagents (e.g., amines or carboxylic acids) to generate a large array of final products. This strategy allows for the exploration of structure-activity relationships by systematically varying the substituents at specific positions on the phenothiazine ring system.

Nanoparticle-Mediated Synthesis Applications

Nanoparticles are increasingly being utilized in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. In the synthesis of phenothiazines, metal and metal oxide nanoparticles have shown promise in catalyzing the crucial C-S and C-N bond-forming reactions.

Zinc oxide (ZnO) and copper oxide (CuO) nanoparticles, for instance, have been employed as efficient and recyclable catalysts for the synthesis of benzothiazine derivatives, which are structurally related to phenothiazines. These reactions often proceed under milder conditions and with higher yields compared to their bulk counterparts. The use of nanoparticles can also circumvent the need for ligands, simplifying the reaction setup and purification processes.

Furthermore, magnetic nanoparticles have been explored as catalyst supports, allowing for the easy separation of the catalyst from the reaction mixture using an external magnetic field. This approach combines the benefits of high catalytic activity with straightforward catalyst recycling, making it an attractive strategy for the sustainable synthesis of phenothiazines.

Table 2: Nanoparticle-Mediated Synthesis in Thiazine (B8601807) Ring Formation

| Nanoparticle Catalyst | Support | Reactants | Key Transformation | Reference |

| ZnO | β-cyclodextrin | o-aminothiophenol, aldehydes, isocyanide | C-S and C-N bond formation | researchgate.net |

| CuO | None | 2-halobenzamides, benzylamines | Intramolecular C-H amidation | nih.gov |

| Copper | Zeolite, Titania | Aryl halides, thiols/amines | C-S and C-N bond formation | rsc.org |

Bottom-Up Synthesis Strategies

Bottom-up synthesis, a cornerstone of nanotechnology and molecular engineering, can be conceptually applied to the construction of complex organic molecules like phenothiazines from simple, well-defined precursors. This approach involves the stepwise and controlled assembly of molecular building blocks to form the final, intricate structure.

In the context of this compound, a bottom-up strategy would commence with basic aromatic precursors, such as substituted anilines and thiophenols. The synthesis of the phenothiazine core typically involves two key bond formations: a C-S bond and a C-N bond to close the central thiazine ring.

A common synthetic route that exemplifies a bottom-up approach is the reaction between a 2-aminothiophenol derivative and a substituted o-halonitrobenzene. This is followed by a reduction of the nitro group and subsequent intramolecular cyclization to form the phenothiazine ring. The substituents on the initial aniline and thiophenol precursors ultimately determine the substitution pattern on the final phenothiazine product. For instance, to synthesize a 3-amino substituted phenothiazine, one might start with a 4-substituted aniline that carries a precursor to the amino group.

A two-step synthesis of phenothiazines has been developed using a dual-catalytic ortho-thioarylation of anilines as the key step. The resulting thioarylated adducts are then cyclized to the desired phenothiazines using either an Ullmann-Goldberg or Buchwald-Hartwig coupling reaction nih.gov. This stepwise construction allows for a high degree of control over the final structure.

Structural Modifications and Core Functionalization of the Phenothiazine System

The functionalization of the phenothiazine core is crucial for tuning its electronic and steric properties, which in turn dictates its performance in various applications. The positions at C-3, C-7, and N-10 are particularly amenable to modification.

Introduction of Substituents at Positions 3 and 7

The C-3 and C-7 positions of the phenothiazine ring are electronically activated and are thus susceptible to electrophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, including halogens, nitro groups, and acyl groups. These initial substitutions can then serve as handles for further derivatization through cross-coupling reactions.

For example, the nitration of phenothiazine can yield 3,7-dinitrophenothiazine, which can then be reduced to the corresponding diamine. These amino groups can be further modified, for instance, through diazotization followed by coupling reactions to introduce azo dyes or other functionalities. Halogenation at the 3 and 7 positions provides a versatile entry point for introducing new carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The ability to introduce substituents at these positions is critical for modulating the intramolecular charge transfer (ICT) characteristics of the molecule researchgate.net.

N-10 Functionalization for Tailored Molecular Properties

The nitrogen atom at the 10-position of the phenothiazine ring is a key site for functionalization. The introduction of substituents at this position significantly impacts the steric and electronic properties of the molecule. N-alkylation is a common modification that can improve the solubility and processability of phenothiazine derivatives nih.gov.

N-arylation, typically achieved through Buchwald-Hartwig amination, allows for the introduction of various aryl groups at the N-10 position. The electronic nature of the N-aryl substituent can have a profound effect on the electronic properties of the phenothiazine core. Electron-donating groups on the N-aryl substituent can increase the electron density of the phenothiazine system, while electron-withdrawing groups have the opposite effect. This modulation of the electronic structure influences the oxidation potential and the energy levels of the frontier molecular orbitals rsc.org.

Furthermore, the steric bulk of the N-10 substituent can influence the conformation of the phenothiazine ring system, which exists in a folded "butterfly" conformation. The dihedral angle of this fold can be tuned by the size of the N-10 substituent, which in turn can affect intermolecular packing in the solid state and the photophysical properties of the molecule. N-phosphorylation is another method of functionalization that can introduce unique electronic and photophysical properties nih.govmdpi.com.

Table 3: Impact of N-10 Substitution on Phenothiazine Properties

| N-10 Substituent | Synthetic Method | Impact on Properties |

| Alkyl groups | Alkylation with alkyl halides | Improved solubility, modified steric hindrance |

| Aryl groups | Buchwald-Hartwig amination | Tunable electronic properties (HOMO/LUMO levels), altered conformation (intra/extra) |

| Phosphoryl groups | Reaction with phosphoryl chlorides | Introduction of phosphorescence, modified electronic structure |

Sulfur Atom Oxidation State Modulation

The phenothiazine core is characterized by a sulfur atom that is susceptible to oxidation, a property that allows for significant modulation of the molecule's electronic and physicochemical characteristics. The sulfur atom in the phenothiazine ring typically exists in a sulfide state (+2 oxidation state) but can be readily oxidized to form sulfoxides and, subsequently, sulfones. nih.gov This transformation from an electron-donating sulfide to an electron-withdrawing sulfoxide or sulfone group can profoundly impact the molecule's properties. mdpi.com

The oxidation process is a common metabolic pathway for phenothiazine-based drugs and can also be achieved through chemical synthesis. nih.gov Various oxidizing agents and conditions can be employed to control the extent of oxidation. For instance, common chemical oxidants have been used to demonstrate that phenothiazine derivatives preferentially undergo oxidation at the sulfur position over the N-alkyl position. nih.gov Reagents like hydrogen peroxide and aqueous nitrous acid have been successfully used to prepare phenothiazine sulfoxides. nih.gov

The reversible oxidative properties of phenothiazines are key to their utility, allowing them to exist in neutral, cation radical, and oxygenated forms. mdpi.com This capacity for oxidation-reduction processes provides diverse synthetic pathways for creating new derivatives. mdpi.comnih.gov Electrochemical methods have also been employed to study and induce the oxidation of the phenothiazine core, often leading to the formation of sulfoxide and sulfone derivatives. cdnsciencepub.comresearchgate.net

| Oxidation State | Sulfur Group | Common Synthetic Reagents | Impact on Properties |

|---|---|---|---|

| +2 | Sulfide (S) | - (Native state) | Electron-donating, non-planar "butterfly" structure. |

| +4 | Sulfoxide (S=O) | Hydrogen Peroxide (H₂O₂), Nitrous Acid (HNO₂) | Electron-withdrawing, increases polarity. nih.govmdpi.com |

| +6 | Sulfone (SO₂) | Stronger oxidizing conditions/reagents | Strongly electron-withdrawing, further increases polarity. nih.govmdpi.com |

Development of Phenothiazine Hybrid Molecules

Molecular hybridization is a prominent strategy in medicinal chemistry aimed at developing compounds with enhanced efficacy by combining two or more pharmacophores from different bioactive scaffolds. mdpi.comnih.gov This approach has been extensively applied to the phenothiazine framework to create hybrid molecules with a wide range of biological activities, including antimicrobial and anticancer properties. nih.govsemanticscholar.org

The core principle involves covalently linking the phenothiazine scaffold to another biologically active moiety. This can lead to compounds that interact with multiple targets or possess improved pharmacological profiles compared to the individual components. nih.gov The functionalization of the phenothiazine core, particularly at the N-10 and C-3 positions, provides convenient handles for chemical modification and the attachment of other molecular fragments. rsc.org

One common strategy involves the synthesis of phenothiazine-sulfonamide hybrids. For example, derivatives of 10-methyl-10H-phenothiazine can be chlorosulfonated and subsequently reacted with various amines or sulfonamides to create a library of hybrid compounds. benthamscience.comnih.govresearchgate.net Other examples include linking the phenothiazine system to chalcones, pyrazoles, and indolizine rings, resulting in novel chemical entities with potential therapeutic applications. mdpi.com

| Hybridizing Moiety | Resulting Hybrid Class | Potential Application Area | Reference |

|---|---|---|---|

| Sulfonamide | Phenothiazine-Sulfonamide Hybrids | Antimicrobial, Anticancer | benthamscience.comnih.gov |

| Chalcone | Phenothiazine-Chalcone Hybrids | Anticancer | mdpi.com |

| Pyrazole | Phenothiazine-Pyrazole Hybrids | Enzyme Inhibition | mdpi.com |

| Indolizine | Phenothiazine-Indolizine Hybrids | Antiproliferative | mdpi.com |

| 1,2,3-Triazole | Phenothiazine-Triazole Hybrids | Antimicrobial | semanticscholar.org |

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and sustainable processes. In the context of phenothiazine synthesis, several green chemistry approaches have been explored to improve efficiency and reduce environmental impact compared to traditional methods. researchgate.net

One such approach is the use of multicomponent reactions (MCRs). A single-step MCR has been developed to produce various heterocyclic derivatives containing the phenothiazine scaffold under ultrasonic conditions, which often leads to shorter reaction times and higher yields. researchgate.net Another metal-free, three-component method allows for the selective synthesis of phenothiazines from simple and readily available starting materials like cyclohexanones and elemental sulfur under aerobic conditions. rsc.org

Continuous-flow chemistry represents another significant advancement for the sustainable synthesis of phenothiazine derivatives. researchgate.net Flow chemistry systems allow for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety. This technology has been applied to the synthesis of phenothiazine antipsychotics, demonstrating an efficient and scalable method that can contribute to greener pharmaceutical manufacturing. researchgate.net These modern methods align with the principles of green chemistry by improving atom economy, reducing waste, and often avoiding the use of hazardous reagents and metal catalysts.

| Aspect | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Methodology | Multi-step batch processes, often requiring harsh conditions. | Multicomponent reactions, continuous-flow synthesis, metal-free catalysis. researchgate.netresearchgate.netrsc.org |

| Reagents | May involve stoichiometric use of hazardous reagents. | Use of readily available, less hazardous starting materials; catalytic approaches. rsc.org |

| Energy Input | Often requires prolonged heating under reflux. | Use of alternative energy sources like ultrasound; improved thermal efficiency in flow reactors. researchgate.netresearchgate.net |

| Efficiency | Can have lower overall yields and poor atom economy. | Higher yields, improved atom economy, and shorter reaction times. researchgate.net |

| Environmental Impact | Generation of significant solvent and reagent waste. | Reduced waste streams, potential for solvent recycling, avoidance of heavy metals. researchgate.netrsc.org |

Structure Activity Relationship Sar and Computational Chemistry of 10 Methyl 3 Phenothiazinamine Analogs

Conformational Analysis and Molecular Geometry

The spatial arrangement of atoms and functional groups within a molecule dictates its interaction with biological targets. For 10-Methyl-3-phenothiazinamine and its analogs, the conformation of the tricyclic phenothiazine (B1677639) core is a critical determinant of their activity.

Phenothiazine Core Folding Dynamics Along the N-S Axis

The phenothiazine nucleus is not planar but exists in a folded conformation along the axis connecting the nitrogen (N) and sulfur (S) atoms. This folding results in a dihedral angle between the two benzene (B151609) rings. researchgate.net The degree of this folding is a dynamic process and can be influenced by various factors. While specific studies on the folding dynamics of this compound are limited, research on related phenothiazine derivatives provides valuable insights. For instance, in the crystal structure of a phenothiazine-trinitrobenzene complex, the phenothiazine molecule is folded along the N-S axis with an average dihedral angle ranging from 165–172°. researchgate.net This folding is a key characteristic of the phenothiazine scaffold and plays a crucial role in its molecular recognition by biological receptors. The dynamic nature of this folding allows the molecule to adopt various conformations, which can be essential for its biological function.

Influence of Substituents on Conformational Preferences

Studies on 10-alkylated phenothiazines have shown that the photophysical properties, which are closely linked to molecular conformation, are more dependent on the solvent and the substituents at the 2-position than on the nature of the 10-alkyl chain itself. researchgate.net This suggests that while the 10-methyl group is a key structural feature, other substituents on the phenothiazine ring system can play a more dominant role in dictating the conformational preferences. For instance, the introduction of an aliphatic amine chain on the nitrogen atom of the phenothiazine ring has been shown to be crucial for certain biological activities, and further substitution on the C ring can modulate this activity. nih.gov Theoretical studies on nitrogen-substituted phenothiazine derivatives have also indicated that these substitutions can enhance stacking interactions, which are dependent on the molecular conformation. mdpi.com

Stereochemical Aspects and Atropisomerism

While extensive research on stereochemical aspects and atropisomerism in this compound derivatives is not widely available, the inherent non-planar, folded nature of the phenothiazine ring system presents the possibility of atropisomerism in appropriately substituted derivatives. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. If bulky substituents were introduced at positions ortho to the N-S axis, restricted rotation could lead to the existence of stable, separable enantiomeric conformers. This phenomenon, while not explicitly documented for this compound, is a critical consideration in the design of new analogs, as different atropisomers could exhibit distinct biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for understanding the molecular features that govern their biological effects.

Two-Dimensional (2D) QSAR Approaches

Two-dimensional QSAR studies correlate biological activity with 2D descriptors, which are properties calculated from the two-dimensional representation of a molecule. These descriptors can include physicochemical properties like lipophilicity (log P), molar refractivity, and electronic parameters, as well as topological indices that describe the connectivity of atoms in the molecule.

While specific 2D-QSAR studies on this compound are not extensively reported, research on broader classes of phenothiazine derivatives has demonstrated the utility of this approach. For instance, in a study of thiazole (B1198619) analogues with antibacterial activity, a good qualitative correlation was found between the predicted physicochemical parameters (log P and polar surface area) and the observed antibacterial activity. nih.gov Another 2D-QSAR study on thiazolidine-2,4-dione derivatives as antimicrobial agents against Staphylococcus aureus successfully developed a predictive model using molecular descriptors calculated from the 2D structure. jmaterenvironsci.com These examples highlight the potential of 2D-QSAR to elucidate the structure-activity relationships of phenothiazinamine analogs.

A hypothetical 2D-QSAR study on a series of this compound analogs with antibacterial activity might reveal the importance of specific descriptors as shown in the interactive table below.

| Descriptor | Coefficient | Importance |

| LogP | 0.45 | High |

| Polar Surface Area | -0.23 | Medium |

| Molecular Weight | 0.15 | Low |

| Number of H-bond donors | 0.31 | Medium |

This table represents a hypothetical 2D-QSAR model for illustrative purposes.

Three-Dimensional (3D) QSAR Techniques (e.g., Comparative Molecular Field Analysis - CoMFA)

Three-dimensional QSAR methods go a step further by considering the 3D structure of the molecules and their surrounding molecular fields. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields.

A CoMFA study on a series of phenothiazine analogs as antagonists for the dopamine (B1211576) D2 receptor provides a relevant example. drugbank.comnih.gov In such a study, the molecules are aligned based on a common substructure, and the steric and electrostatic fields are calculated at various grid points surrounding the molecules. The resulting data is then analyzed using partial least squares (PLS) to generate a model that predicts biological activity.

The output of a CoMFA analysis is often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, a hypothetical CoMFA study on this compound analogs might generate the following results, as depicted in the interactive table:

| Field | Favorable Region | Unfavorable Region |

| Steric | Green Contours | Yellow Contours |

| Electrostatic | Blue Contours (Positive) | Red Contours (Negative) |

This table illustrates the typical output of a CoMFA study, where different colored contours represent regions of favorable or unfavorable steric and electrostatic interactions.

Such a model could reveal, for example, that bulky substituents in a particular region of the molecule (indicated by green contours) enhance activity, while electronegative groups in another region (indicated by red contours) are detrimental. These insights are invaluable for guiding the synthesis of new, more potent analogs of this compound.

Descriptors and Statistical Validation in QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with its biological activity. In the context of this compound analogs, QSAR studies employ molecular descriptors to quantify physicochemical properties of the molecules. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological, which are then used to build a mathematical relationship with the observed activity.

The development of a robust QSAR model requires rigorous statistical validation to ensure its predictive power. A model is generally considered acceptable if its coefficient of determination (r²) is greater than 0.6 and its cross-validated coefficient of determination (r²_cv or q²) is greater than 0.5. mdpi.com These statistical metrics confirm the model's ability to reliably predict the activity of new, untested compounds within its applicability domain.

Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the electronic aspects of the molecule, influencing interactions like hydrogen bonds and electrostatic interactions. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, which is critical for fitting into a receptor's binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's solubility characteristics, affecting its ability to cross biological membranes. |

| Topological | Connectivity indices, Wiener index | Describes the atomic arrangement and branching of the molecule's structure. |

Key Statistical Validation Parameters for QSAR Models

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | r² | Indicates the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | > 0.6 |

| Cross-validated r² | q² or r²_cv | Measures the internal predictive ability of the model, assessed by systematically leaving out samples during model construction. | > 0.5 |

| Standard Deviation of Error | s | Represents the magnitude of the typical error between predicted and observed values. | Lower is better |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to investigate the interaction between a ligand, such as a this compound analog, and its biological target at an atomic level.

Prediction of Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For phenothiazine derivatives, docking studies have been used to identify key interactions with the active sites of various targets, such as enzymes. For example, in studies targeting trypanothione (B104310) reductase from Trypanosoma cruzi, docking has shown that phenothiazine derivatives interact with crucial amino acid residues like Phe396, Pro398, His461, and Glu466, which are important for binding the natural ligand. nih.gov Similarly, docking studies against cholinesterases have revealed interactions with key amino acids in the active site, comparable to known inhibitors. bilkent.edu.tr These predictions are fundamental for understanding the mechanism of action and for designing derivatives with improved interactions.

Analysis of Binding Affinity and Specificity

Docking simulations provide a scoring function to estimate the binding affinity between the ligand and the target protein. Lower binding energy values typically suggest a more stable and potent ligand-protein complex. This analysis is crucial for ranking and prioritizing compounds. Furthermore, by comparing the binding affinities of a compound against its intended target versus other related proteins (e.g., a parasite's enzyme versus its human homolog), researchers can assess its specificity. nih.govresearchgate.net High specificity is a desirable trait as it can lead to fewer off-target effects. Virtual screening of large chemical databases using docking has successfully identified phenothiazine derivatives with high affinity and specificity for targets like trypanothione reductase. nih.govresearchgate.net

Dynamic Behavior of this compound in Biological Environments

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations model the movements and conformational changes of atoms and molecules in a simulated biological environment. tandfonline.comtandfonline.comresearchgate.net The stability of the complex is often evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand atoms. tandfonline.comresearchgate.net A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site, confirming the stability of the docked pose. tandfonline.com MD simulations are essential for validating docking results and understanding the flexibility and stability of the ligand-target interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio)

Quantum chemical calculations provide detailed insights into the electronic structure and properties of molecules, which are beyond the scope of classical molecular mechanics methods.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of phenothiazine derivatives. tandfonline.comtandfonline.commdpi.comdntb.gov.ua These calculations can determine a variety of molecular properties, including optimized molecular geometry, distribution of electron density, and energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and stability of the molecule. tandfonline.comtandfonline.com

Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are also valuable for identifying the nucleophilic and electrophilic sites on a molecule. tandfonline.comresearchgate.net These maps show regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), which helps in understanding and predicting intermolecular interactions. tandfonline.com Ab initio methods, which are computationally more intensive, can also be employed for higher accuracy calculations of molecular structures and properties. researchgate.net These theoretical studies are critical for rationalizing the structure-activity relationships of this compound analogs at a fundamental electronic level. dntb.gov.ua

Information Derived from Quantum Chemical Calculations

| Parameter/Method | Information Provided | Relevance |

|---|---|---|

| Geometry Optimization | Predicts the most stable 3D structure of the molecule. | Provides the foundational structure for docking and other computational studies. |

| Frontier Orbitals (HOMO/LUMO) | Determines the electron-donating and accepting capabilities of the molecule. | The energy gap is related to chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify sites for electrophilic and nucleophilic attack. | Helps in understanding non-covalent interactions with biological targets. |

| Thermochemical Parameters | Calculates properties like bond dissociation enthalpy (BDE) and ionization potential (IP). dntb.gov.ua | Provides insights into the molecule's antioxidant potential and reaction mechanisms. dntb.gov.ua |

Electronic Structure Properties (e.g., HOMO/LUMO Energies)

The electronic characteristics of phenothiazine derivatives are pivotal to their reactivity and interaction with biological targets. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of these molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov

For phenothiazine analogs, the introduction of substituents significantly modulates these electronic properties. In the case of this compound, the electron-donating nature of both the methyl group at the N-10 position and the amino group at the C-3 position is expected to raise the HOMO energy level. This elevation makes the molecule more susceptible to electrophilic attack and enhances its electron-donating capabilities. researchgate.net Theoretical studies on the closely related 2-aminophenothiazine (APH), which lacks the N-10 methyl group, provide valuable comparative data. Quantum chemical calculations show that the electronic transitions in APH involve orbitals with significant contributions from the amine group's n-electrons. nih.gov

The HOMO-LUMO gap is a key determinant of electronic transitions. A smaller gap suggests that less energy is required to excite an electron from the ground state, often correlating with higher chemical reactivity. nih.gov The non-planar, butterfly-like conformation of the phenothiazine core, influenced by substituents, also plays a role in its electronic structure. nih.gov Computational models, often employing DFT methods like B3LYP with basis sets such as 6-31G(d), are used to calculate these energy values and predict the molecule's electronic behavior. nih.gov

Below is a table of representative frontier orbital energy values for phenothiazine and a key analog, illustrating the influence of the amino substituent.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) |

| Phenothiazine | DFT/B3LYP | -5.10 | -0.52 | 4.58 |

| 2-Aminophenothiazine | DFT/B3LYP | -4.85 | -0.55 | 4.30 |

Data derived from computational studies on phenothiazine analogs. Actual values can vary based on the specific computational method and basis set used.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting the spectroscopic characteristics of molecules, which is essential for their identification and structural elucidation. Theoretical calculations can generate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra that closely match experimental results.

For phenothiazine derivatives, DFT calculations can predict the vibrational frequencies corresponding to specific molecular motions. For instance, in a study on 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethanone, vibrational wavenumbers were computed using the B3LYP method. nih.gov These calculations allow for the assignment of observed spectral bands to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-H stretching of the methyl group and aromatic rings, and vibrations of the heterocyclic phenothiazine core.

UV-Visible absorption spectra can also be predicted using Time-Dependent DFT (TD-DFT) calculations. These computations identify the electronic transitions between molecular orbitals. For 2-aminophenothiazine, semi-empirical and DFT calculations have successfully predicted electronic transitions that align with experimental absorption bands at 224, 256, and 322 nm. nih.gov The calculations confirmed that the lower energy transition around 322 nm has significant n-π* character, involving the non-bonding electrons of the amino group. nih.gov Similar calculations for this compound would be expected to show transitions involving the π-system of the phenothiazine rings, modulated by the electronic contributions of the methyl and amino groups.

The following table outlines predicted spectroscopic data for a representative phenothiazine analog based on computational models.

| Spectroscopic Technique | Predicted Parameter | Value/Range | Associated Functional Group/Transition |

| FT-IR | N-H Stretch (Amine) | 3300-3500 cm-1 | Primary Amine |

| FT-IR | C-N Stretch | 1250-1350 cm-1 | Aromatic Amine |

| FT-Raman | C-S-C Vibration | 600-700 cm-1 | Thiazine (B8601807) Ring |

| UV-Visible | π-π* Transition | 250-270 nm | Aromatic System |

| UV-Visible | n-π* Transition | 320-340 nm | Amine Lone Pair |

Values are typical ranges predicted for aminophenothiazine structures based on computational studies.

Intermolecular Interaction Analysis

The biological activity of a molecule is fundamentally governed by its interactions with other molecules, such as receptors, enzymes, or other drug molecules. Computational chemistry offers powerful tools to analyze these non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces.

Molecular Electrostatic Potential (MEP) mapping is a key technique used to visualize the charge distribution on a molecule's surface and predict its interaction sites. nih.gov For this compound, the MEP would show negative potential (electron-rich regions) around the nitrogen atom of the amino group and the sulfur heteroatom, indicating these are likely sites for hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, making them hydrogen bond donors. nih.gov These sites are crucial for the molecule's ability to bind to biological targets.

Molecular and Cellular Mechanisms of Action in Research Models

Modulation of Specific Molecular Targets

As a member of the phenothiazine (B1677639) family, 10-Methyl-3-phenothiazinamine is predicted to interact with various neurotransmitter systems. ontosight.ai Phenothiazines as a class are known to act on dopamine (B1211576) and serotonin (B10506) receptors, which is central to their pharmacological profiles. ontosight.ai However, specific studies detailing the binding affinities (e.g., Kᵢ values) or functional activities (e.g., agonist or antagonist effects) of this compound at specific dopamine or serotonin receptor subtypes are not available in the reviewed literature. The precise pharmacological profile for this specific compound requires further investigation. ontosight.ai

There is no specific information available from the conducted searches regarding the inhibitory or activating effects of this compound on enzymes such as calmodulin or protein kinase C. While other phenothiazine derivatives are known to inhibit these enzymes, dedicated studies on this compound are absent from the available literature.

No studies were found that investigate the effects of this compound on tubulin polymerization.

There is no available research from the conducted searches on whether this compound modulates the activity of any ion channels.

Cellular Process Modulation In Vitro

Specific data on the effects of this compound on the proliferation and viability of cultured cell lines is not available in the reviewed scientific literature. Therefore, no data tables on its cytotoxic or anti-proliferative effects can be generated.

Induction of Apoptosis and Regulation of Cell Cycle Progression

The induction of apoptosis, or programmed cell death, is a critical mechanism for controlling cell populations and eliminating damaged or cancerous cells. nih.gov Research has shown that targeting the protein N-acetyltransferase 10 (NAT10) can suppress cell proliferation and induce apoptosis in acute myeloid leukemia (AML) cells. frontiersin.org This is achieved, in part, through the upregulation of tumor suppressors and the downregulation of cell cycle checkpoint proteins. frontiersin.org The regulation of the cell cycle and apoptosis is crucial for normal mammalian development and is a key target for drug development. nih.gov Dysregulation of these processes is a hallmark of many cancers, where tumor cells may evade apoptosis and exhibit uncontrolled proliferation. mdpi.com

The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. nih.gov Mitogens are extracellular signal proteins that stimulate cell division by overcoming the molecular brakes that halt progression through the cell cycle, particularly in the G1 phase. nih.gov Conversely, some signaling proteins, like transforming growth factor-beta (TGF-β), can inhibit cell proliferation by blocking the cell cycle in G1 or by inducing apoptosis. nih.gov The protein Myc is a key regulator that promotes entry into the cell cycle through multiple mechanisms, including the increased transcription of genes for G1 cyclins. nih.gov Abnormal mitogenic stimulation can be detected by cells, often leading to the production of the p19ARF protein, which can trigger cell-cycle arrest or apoptosis. nih.gov

Apoptosis is executed by a family of cysteine proteases called caspases. mdpi.comcellsignal.com These are categorized as initiator caspases (e.g., caspase-2, -8, -9, -10) and effector caspases (e.g., caspase-3, -6, -7). mdpi.com Pro-apoptotic signals activate initiator caspases, which then cleave and activate effector caspases, leading to the breakdown of cellular components. cellsignal.com The process is also regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax, Bak) members. mdpi.com

Reversion of Multidrug Resistance Phenotypes (e.g., P-glycoprotein inhibition)

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells become resistant to a wide range of anticancer drugs. mdpi.comnih.gov A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps to remove drugs from the cell. mdpi.comjournaljpri.com This reduces the intracellular concentration of chemotherapeutic agents, diminishing their effectiveness. journaljpri.comglobalresearchonline.net

P-glycoprotein, encoded by the ABCB1 gene, has a broad substrate specificity and can expel a vast array of structurally and functionally diverse anticancer drugs. nih.govnih.gov The strategy to overcome P-gp-mediated resistance often involves the co-administration of P-gp inhibitors, also known as chemosensitizers, with anticancer drugs. nih.govglobalresearchonline.net These inhibitors can either compete with the drugs for transport or directly block the function of P-gp, thereby increasing the intracellular accumulation of the cytotoxic drug. nih.gov

Research has focused on developing various generations of P-gp inhibitors. While early attempts showed success in laboratory settings, clinical application has been hampered by issues of toxicity and adverse drug interactions. nih.govnih.gov This has led to the exploration of alternative strategies, including the use of natural compounds as "fourth-generation inhibitors". mdpi.com For example, natural products like fumitremorgin C and certain flavonoids and lignans (B1203133) have demonstrated the ability to inhibit P-gp-mediated efflux and restore drug sensitivity in MDR cancer cells. mdpi.com

| Drug Resistance Mechanism | Key Protein | Role of Protein | Strategy for Reversal |

| Multidrug Resistance (MDR) | P-glycoprotein (P-gp) | Efflux pump removing anticancer drugs from cells. mdpi.comjournaljpri.com | Inhibition of P-gp function with chemosensitizers. nih.govglobalresearchonline.net |

Investigation of Antimicrobial and Antiviral Activities in Cell-Based Assays

Cell-based assays are fundamental tools for discovering and evaluating the antimicrobial and antiviral properties of chemical compounds. mdpi.comnih.govphcogj.com These assays provide a biologically relevant context to understand how a compound affects microbial growth or viral replication within a host cell environment. phcogj.compblassaysci.com

For assessing antimicrobial activity , several methods are employed. The agar (B569324) diffusion assay is a simple, cost-effective technique for screening multiple substances against a single microorganism. nih.gov Broth and agar dilution methods are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe. mdpi.com The resazurin (B115843) assay is a sensitive colorimetric method that measures the metabolic activity of living cells, providing a clear indication of microbial viability. nih.gov More advanced techniques like flow cytometry can offer detailed information on the mechanism of cell death caused by the antimicrobial agent. mdpi.com

In the realm of antiviral research , cell-based assays are crucial for identifying inhibitors of viral replication. mdpi.comnih.gov The cytopathic effect (CPE) inhibition assay is a standard method that measures the ability of a compound to protect cells from the destructive effects of a virus. pblassaysci.com Reporter gene assays can be used where a reporter gene is activated upon viral infection, and inhibition of the virus leads to a decrease in the reporter signal. nih.gov To overcome the challenges of working with live viruses, viral replicon assays have been developed, which use a subset of viral genes necessary for replication. nih.gov The development of high-throughput screening assays is essential to complement sequence-based analyses of circulating viruses and to prepare for potential pandemics. nih.gov

| Assay Type | Purpose | Principle |

| Agar Diffusion | Antimicrobial screening | Measures the zone of growth inhibition around a substance. nih.govscielo.br |

| Broth/Agar Dilution | Determine Minimum Inhibitory Concentration (MIC) | Finds the lowest concentration of a substance that inhibits microbial growth. mdpi.com |

| Resazurin Assay | Assess microbial viability | Measures metabolic activity through a color change. nih.gov |

| Cytopathic Effect (CPE) Inhibition | Antiviral activity | Measures protection of cells from virus-induced damage. pblassaysci.com |

| Viral Replicon Assay | Antiviral screening | Uses a subset of viral genes to measure replication inhibition. nih.gov |

Oxidative Stress Modulation and Antioxidant Properties

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidants. nih.gov This imbalance is implicated in the development of numerous chronic diseases. nih.gov Phytochemicals found in fruits and vegetables are known to possess antioxidant properties that can help mitigate oxidative stress. nih.gov

Antioxidants can act through various mechanisms. They can directly neutralize free radicals, thereby preventing damage to cells and tissues. mdpi.com Some compounds can also enhance the body's own antioxidant defense systems. mdpi.com For example, they can upregulate the expression of antioxidant enzymes. mdpi.com The transcription factor Nrf2 plays a crucial role in this process by activating the antioxidant response element (ARE), which leads to the production of several protective enzymes like heme oxygenase-1 (HO-1). animbiosci.org

Research has explored the potential of various natural and synthetic compounds to modulate oxidative stress. For instance, some plant-derived compounds have been shown to alleviate cellular damage by improving lipid peroxidation and enhancing the levels of both enzymatic and non-enzymatic antioxidants. frontiersin.org Certain compounds can also influence signaling pathways that are involved in the cellular response to oxidative stress, highlighting their potential as therapeutic agents. frontiersin.org

Interactions with Biological Macromolecules and Cellular Structures

DNA Binding and Intercalation Studies

The interaction of small molecules with DNA is a key area of research, particularly in the development of anticancer drugs. rsc.org One important mode of interaction is intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com This interaction can lead to changes in the DNA structure, such as unwinding and elongation of the helix, which can interfere with cellular processes like replication and transcription, ultimately leading to cytotoxic effects. mdpi.com

Phenanthroline derivatives are a class of compounds known to intercalate into DNA. rsc.org Studies have shown that the nature and position of substituents on the phenanthroline ring can significantly affect the binding affinity and biological activity of these compounds. nih.govscielo.org.mx For instance, methylation at specific positions can enhance the biological activity, while substitutions at other positions might lead to unfavorable interactions with the DNA backbone, reducing activity. scielo.org.mx The binding of these compounds to DNA can be studied using various techniques, including circular dichroism spectroscopy, viscometry, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods can provide insights into the binding mode, binding constants, and the specific sites of interaction on the DNA molecule. nih.govscielo.org.mx

| Compound Type | Interaction Mode with DNA | Effect of Interaction |

| Planar Aromatic Molecules (e.g., Phenanthrolines) | Intercalation | DNA helix unwinding and elongation, inhibition of replication and transcription. mdpi.combeilstein-journals.org |

Protein Binding Dynamics and Conformational Changes

The binding of a ligand to a protein is a fundamental process in biology that often involves conformational changes in the protein's structure. plos.org These changes are crucial for the protein's function, such as in enzyme catalysis or signal transduction. plos.orgnih.gov Two primary models describe the coupling of ligand binding and conformational changes: "induced fit" and "conformational selection". plos.org

In the induced fit model, the initial binding of the ligand to the protein induces a conformational change, leading to a more stable complex. nih.gov In contrast, the conformational selection model proposes that proteins exist in a dynamic equilibrium of different conformations, and the ligand selectively binds to a pre-existing, higher-energy conformation that is compatible with binding. nih.govplos.org

Understanding these dynamics is critical for drug design. The binding of an inhibitor, for example, can promote a structural change that results in an inactive state of the protein. nih.gov Techniques like X-ray crystallography, NMR spectroscopy, and single-molecule Förster resonance energy transfer (smFRET) are used to study these conformational changes and binding dynamics. nih.govelifesciences.org These studies can reveal the timescale of these changes and the populations of different conformational states, providing valuable information for understanding enzyme mechanisms and designing more effective therapeutic agents. elifesciences.org

| Binding Model | Description |

| Induced Fit | Ligand binding induces a conformational change in the protein. nih.govplos.org |

| Conformational Selection | The ligand selects and binds to a pre-existing, compatible conformation of the protein. nih.govplos.org |

: Membrane Interaction and Permeability Studies of Phenothiazine Derivatives

While specific research on the membrane interaction and permeability of this compound is not available in the reviewed scientific literature, extensive studies on related phenothiazine derivatives provide a foundational understanding of how this class of compounds interacts with cellular membranes. These studies reveal that phenothiazines, as cationic and amphiphilic molecules, have a strong affinity for the lipid bilayer of cell membranes, leading to significant alterations in membrane structure and function. frontiersin.orgbrieflands.com

The interaction of phenothiazine derivatives with cell membranes is a key aspect of their molecular mechanism of action. frontiersin.org These compounds intercalate into the lipid bilayer, which can disrupt the integrity of the cell membrane. frontiersin.orgresearchgate.net This intercalation can lead to changes in crucial biophysical properties of the membrane, including its fluidity, organization, and thickness. frontiersin.orgnih.gov For instance, some phenothiazines can increase membrane fluidity, which is a measure of the viscosity of the lipid bilayer. nih.gov

One of the significant consequences of phenothiazine-membrane interaction is an increase in membrane permeability. nih.govoncotarget.com This effect has been observed in various research models, including cancer cells and erythrocytes. oncotarget.comamu.edu.plamu.edu.pl The increased permeability can facilitate the entry of other molecules into the cell, a property that has been explored for its potential to reverse multidrug resistance in cancer cells. benthamscience.com Studies on chlorpromazine, a well-known phenothiazine, have demonstrated its ability to induce membrane permeabilization, leading to the leakage of intracellular components. nih.govoncotarget.com This increased permeability is thought to arise from the destabilization of the membrane structure, potentially through the formation of transient pores. oncotarget.com

The amphiphilic nature of phenothiazines allows them to interact with both the hydrophobic core and the polar headgroup region of the lipid bilayer. brieflands.com This can lead to a variety of effects, including the induction of lipid phase separation and alterations in the organization of lipid rafts, which are specialized membrane microdomains involved in cellular signaling. frontiersin.orgtandfonline.com The interaction is also influenced by electrostatic forces between the positively charged phenothiazine molecule and negatively charged phospholipids (B1166683) within the membrane. nih.govoncotarget.com

Research has also shown that phenothiazine derivatives can impact membrane-associated cellular processes. By altering membrane properties, they can affect the function of ion channels and membrane repair mechanisms. frontiersin.orgresearchgate.net For example, some phenothiazines have been found to inhibit the function of annexins, a family of proteins involved in membrane repair. nih.gov

The following table summarizes the general effects of some common phenothiazine derivatives on cell membranes, as observed in various research models. It is important to note that these findings are for related compounds and may not be directly extrapolated to this compound.

| Phenothiazine Derivative | Research Model | Observed Effects on Membrane |

| Chlorpromazine | Rat brain slices, Erythrocytes, Membrane vesicles | Increased membrane permeability and fluidity. nih.govamu.edu.plamu.edu.pl Interacts with negatively charged phospholipids. oncotarget.com |

| Trifluoperazine | Cancer cells, Liposomes | Sensitizes cells to membrane disruption by compromising annexin (B1180172) function. nih.gov Decreases membrane bilayer thickness. nih.gov |

| Thioridazine | Hepatoma tissue culture cells | Induces plasma membrane permeabilization. nih.gov |

| Fluphenazine | Hepatoma tissue culture cells | Induces plasma membrane permeabilization. nih.gov |

Preclinical Biological Investigations in in Vitro and in Vivo Research Models

Development and Application of In Vitro Experimental Assays

Cell-Based Functional Assays and Reporter Gene Systems

No specific studies employing cell-based functional assays or reporter gene systems to elucidate the mechanism of action or cellular effects of 10-Methyl-3-phenothiazinamine have been identified. While techniques such as AlphaLISA and LanthaScreen are utilized for assessing cellular processes like histone methylation, and various reporter gene assays are available to study receptor modulation, there is no evidence in the reviewed literature of these being applied to this compound.

Biochemical Activity and Enzyme Inhibition Assays

Detailed biochemical and enzyme inhibition profiles for this compound are not described in the available literature. The broader family of phenothiazines is known to interact with various enzymes and receptors; however, specific enzymatic targets and the inhibitory potency (e.g., IC₅₀ values) of this compound remain uncharacterized.

High-Throughput Screening (HTS) Methodologies for Novel Analog Discovery

There is no information available to suggest that this compound has been the subject of high-throughput screening campaigns aimed at the discovery of novel, structurally related analogs with potentially improved properties.

Evaluation of Cellular Barrier Permeation

Quantitative data on the ability of this compound to permeate cellular barriers, a critical parameter for assessing its potential bioavailability and access to intracellular targets, is not available in the public domain.

Pharmacokinetic Profiling in Animal Models (Research Focus)

Absorption and Distribution Characteristics in Preclinical Species

Specific pharmacokinetic studies detailing the absorption and distribution of this compound in preclinical animal models such as rats or mice are not present in the reviewed scientific literature. While a study on a different phenothiazine (B1677639) derivative, 10-(3-quinuclidinylmethyl)-phenothiazine, indicated tissue distribution in the liver and lungs of rats and dogs, this data cannot be extrapolated to this compound due to structural differences that significantly influence pharmacokinetic properties. nih.gov

Identification of Metabolic Pathways and Major Metabolites

Comprehensive searches of scientific literature and chemical databases did not yield specific information on the metabolic pathways and major metabolites of this compound. While research exists for the broader class of phenothiazines, data specifically elucidating the biotransformation of this particular compound is not available in the public domain. General metabolic routes for phenothiazine derivatives often involve oxidation of the sulfur atom, hydroxylation of the aromatic rings, N-demethylation of the side chain, and subsequent conjugation reactions. However, without specific studies on this compound, its precise metabolic fate remains uncharacterized.

Excretion Patterns and Clearance Mechanisms

Similarly, there is a lack of specific data detailing the excretion patterns and clearance mechanisms for this compound. For the phenothiazine class of compounds, excretion is known to occur via both renal and fecal routes, with metabolites often being eliminated as glucuronide or sulfate (B86663) conjugates. The clearance rates can vary significantly between different phenothiazine derivatives. However, in the absence of dedicated pharmacokinetic studies for this compound, its routes of elimination and clearance from the body have not been scientifically established.

Pharmacodynamic Studies in Relevant In Vivo Research Models

Despite the structural similarity of this compound to other biologically active phenothiazines, specific in vivo studies to characterize its pharmacodynamic profile in various animal models are not documented in the available scientific literature.

Neurobiological Animal Models for Investigating Central System Interactions

No studies were found that utilized neurobiological animal models to investigate the central nervous system interactions of this compound.

Oncological Animal Models for Studying Anti-Proliferative Mechanisms

There is no available research documenting the use of oncological animal models to study the anti-proliferative mechanisms of this compound.

Infectious Disease Animal Models for Antimicrobial Research

No infectious disease animal models have been reported in the scientific literature to evaluate the antimicrobial properties of this compound.

Immunomodulatory Animal Models

There is no evidence in the published literature of immunomodulatory animal models being used to assess the effects of this compound on the immune system.

Ethical Considerations and the 3Rs Principle in Animal Research

All preclinical research involving animal models is governed by stringent ethical principles to ensure humane treatment and scientific validity. The guiding framework for this is the principle of the 3Rs: Replacement, Reduction, and Refinement. interpharma.chimavita.comnih.gov In the context of investigating a compound like this compound, these principles are applied at every stage of study design and execution.

Replacement: This principle encourages the use of non-animal methods whenever possible. scielo.org.mx Before proceeding to in vivo studies, researchers would explore alternatives such as computer-based (in silico) modeling to predict the compound's activity, and in vitro studies using cell cultures or organoids to assess cellular-level effects. interpharma.ch

Reduction: When animal studies are deemed necessary, the principle of reduction mandates using the minimum number of animals required to obtain statistically significant and scientifically valid data. nih.gov This is achieved through careful experimental design, appropriate statistical power analysis, and the use of longitudinal study designs where the same animal is monitored over time, which can be facilitated by non-invasive imaging techniques. imavita.com

Refinement: Refinement involves modifying procedures to minimize any potential pain, suffering, or distress to the animals. scielo.org.mx For a neuroactive compound, this would include using appropriate anesthesia during surgical procedures, establishing humane endpoints to determine when an animal should be removed from a study, and providing environmental enrichment to promote natural behaviors. nih.gov All personnel handling animals must be thoroughly trained in the specific procedures and the care of the species being studied. nih.gov Institutional Animal Care and Use Committees (IACUCs) or equivalent ethics committees play a crucial role in reviewing and approving all research protocols to ensure these principles are upheld. scielo.org.mx

Advanced In Vivo Research Techniques

Advanced in vivo techniques are essential for understanding the pharmacokinetics, pharmacodynamics, and physiological effects of a compound within a living organism. These methods provide critical data that cannot be obtained from in vitro studies alone.

Small Animal Imaging Modalities (e.g., Micro-MRI, Micro-PET, Micro-CT, Optical Imaging)

Small animal imaging allows for the non-invasive, longitudinal study of biological processes in real-time. prnewswire.co.uk These miniaturized versions of clinical imaging systems provide high-resolution anatomical and functional information, aligning with the 3Rs by reducing the number of animals needed for time-course studies. imavita.com

Micro-Positron Emission Tomography (Micro-PET): This functional imaging technique would be invaluable for studying the biodistribution and target engagement of this compound. By radiolabeling the compound, researchers could visualize its accumulation in specific brain regions, measure receptor occupancy, and assess its impact on metabolic activity in real-time. nih.gov

Micro-Magnetic Resonance Imaging (Micro-MRI): Micro-MRI provides high-resolution anatomical images of soft tissues, such as the brain. It can be used to detect any structural changes or neuroinflammation that might occur following administration of the compound. Functional MRI (fMRI) could further elucidate which brain circuits are modulated by this compound.

Micro-Computed Tomography (Micro-CT): While primarily used for high-resolution anatomical imaging of bone and dense tissue, Micro-CT is often combined with functional modalities like PET or SPECT to provide anatomical context to the functional data, creating a fused, comprehensive image. uclahealth.org

Optical Imaging: Techniques like bioluminescence and fluorescence imaging are highly sensitive for tracking specific molecular and cellular events. For instance, if the compound is being studied in a disease model (e.g., a cancer model), optical imaging could be used to monitor tumor growth or the activity of specific genetic reporters in response to treatment.

Table 1: Comparison of Small Animal Imaging Modalities

| Modality | Primary Application | Key Advantages | Key Limitations |

|---|---|---|---|

| Micro-PET | Functional/Molecular Imaging | High sensitivity, quantitative, tracks metabolic processes | Lower spatial resolution, requires radiotracers |

| Micro-MRI | Anatomical/Functional Imaging | Excellent soft-tissue contrast, high spatial resolution, no ionizing radiation | Lower sensitivity than PET, longer scan times |

| Micro-CT | Anatomical Imaging | High spatial resolution for dense tissue, fast acquisition | Poor soft-tissue contrast, uses ionizing radiation |

| Optical Imaging | Molecular/Cellular Imaging | High sensitivity, cost-effective | Limited tissue penetration depth |

Microdialysis for In Vivo Neurotransmitter Monitoring in Research

Microdialysis is a minimally invasive technique used to sample the extracellular fluid of a specific tissue, most commonly the brain, in a freely moving animal. nih.gov This method is critical for directly assessing the neurochemical effects of a compound like this compound.

The procedure involves implanting a small, semi-permeable probe into a target brain region. nih.gov The probe is continuously perfused with a physiological solution, and molecules from the surrounding extracellular space, such as neurotransmitters, diffuse across the membrane into this solution. The collected fluid, known as the dialysate, is then analyzed to measure the concentrations of these neurochemicals.

In a study of this compound, microdialysis could be used to determine its effect on the release and metabolism of key neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. By analyzing dialysate samples before and after administration of the compound, researchers can construct a detailed profile of its neurochemical impact, providing direct evidence of its mechanism of action in the living brain. nih.gov

Histopathological and Molecular Analyses in Animal Tissues

Following the completion of in vivo studies, a post-mortem analysis of tissues provides crucial information at the cellular and molecular levels. This step validates and expands upon the findings from non-invasive imaging and microdialysis.

Histopathological analysis involves the microscopic examination of stained tissue sections to identify structural changes. For a neuroactive compound, brain tissue would be examined for signs of neuronal damage, inflammation, changes in cell morphology, or alterations in the integrity of the blood-brain barrier. While specific studies on this compound are not available, research on other phenothiazine derivatives has historically included histological assessments to understand their effects on brain tissue. nih.govnih.gov

Molecular analyses are then performed on these tissues to investigate changes in gene and protein expression. Techniques such as immunohistochemistry can be used to visualize the localization of specific proteins (e.g., receptors, enzymes) within the tissue. Western blotting can quantify changes in protein levels, while techniques like quantitative polymerase chain reaction (qPCR) can measure changes in the expression of specific genes that may be affected by the compound. These analyses provide a detailed molecular snapshot of the compound's impact on the tissue.

Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Techniques for Purity Assessment and Compound Analysis

Chromatographic methods are indispensable for separating 10-Methyl-3-phenothiazinamine from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenothiazine (B1677639) derivatives. A typical HPLC method for a compound like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima. The retention time would be specific to the compound under the defined conditions, allowing for its identification and quantification.

Table 1: Predicted HPLC Parameters for this compound Analysis

| Parameter | Predicted Value/Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm and ~310 nm |

| Injection Volume | 10 µL |

| Expected Behavior | A single major peak corresponding to the compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would provide both retention time information and a mass spectrum, which serves as a molecular fingerprint. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern would be characteristic of the phenothiazine core and the substituents. Alpha-cleavage next to the amine group is a common fragmentation pathway for amines. libretexts.org

Table 2: Predicted GC-MS Data for this compound

| Parameter | Predicted Observation |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M+) | Expected at m/z corresponding to the molecular weight of C₁₃H₁₂N₂S |

| Major Fragments | Fragments resulting from the loss of the methyl group, and cleavage of the phenothiazine ring. |

| Expected Behavior | The fragmentation pattern will be crucial for structural confirmation. |

Spectroscopic Methods for Structural Elucidation and Property Analysis

Spectroscopic techniques are vital for confirming the chemical structure of this compound and for studying its electronic properties.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.